tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds similar to tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate are synthesized and characterized using methods like FTIR, NMR spectroscopy, and X-ray crystallography. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with structural similarities, was synthesized and characterized for its molecular and crystal structure, indicating its potential for detailed structural analysis in chemical research (Çolak, Karayel, Buldurun, & Turan, 2021).
Crystal Structure Analysis
- Crystal structure and Hirshfeld surface analysis are significant in studying compounds like this compound. For instance, the analysis of similar imidazo[1,2-a]pyridine derivatives has provided insights into their molecular structure, crucial for understanding their physical and chemical properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Potential Antituberculotic Activity
- Some derivatives of imidazo[4,5-b]pyridine, which are structurally related to this compound, have been synthesized and tested for antituberculotic activity. This highlights its potential application in medicinal chemistry and drug discovery (Bukowski & Janowiec, 1996).
Hydroxyalkylation and Radical Reactions
- The direct hydroxyalkylation of imidazo[1,2-a]pyridines, a class to which this compound belongs, can be effectively realized through radical reactions without metal catalysts. This showcases its role in organic synthesis and the development of novel organic compounds (Jin, Xie, Lin, Min, Deng, & Yan, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, have been found to interact with various cellular targets, including gaba a receptors, proton pumps, and aromatase .
Mode of Action
Based on its structural similarity to other imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, it can be inferred that it may interact with its targets through various mechanisms, such as allosteric modulation, inhibition, or activation .
Biochemical Pathways
Compounds with similar structures have been found to influence various cellular pathways, including those involved in neurotransmission, acid secretion, and steroid synthesis .
Result of Action
Compounds with similar structures have been found to exert various biological effects, such as modulation of neurotransmission, inhibition of acid secretion, and inhibition of steroid synthesis .
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-5-9(7-17)11-10(6-16)14-8-15(11)4/h8-9,17H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYWKGYOLJMGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CN2C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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